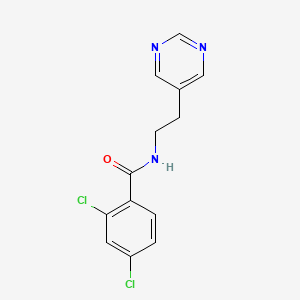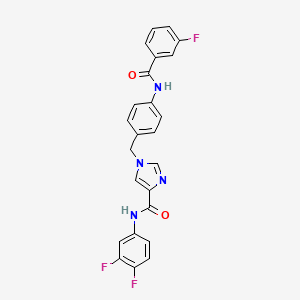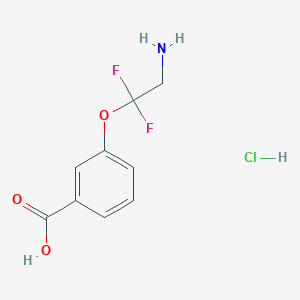
2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylmorpholines . It is used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the use of organolithium reagents . Another method involves a Diels–Alder reaction between key intermediates . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . It is also available as full crystallographic data .Chemical Reactions Analysis
The chemical reactions involving this compound are quite diverse. For instance, it undergoes nucleophilic addition to the N1-C6 azomethine bond . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .科学的研究の応用
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds derived from pyrimidine structures, demonstrating a broad range of biological activities. For instance, a study detailed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, highlighting their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Another research effort synthesized ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate under microwave irradiation, showcasing its utility in chemical and medicinal applications (Leyva-Acuña et al., 2020).
Biological Evaluation for Therapeutic Potential
Several studies have evaluated the biological activities of pyrimidine derivatives, revealing their potential as anticancer, anti-5-lipoxygenase, and antimicrobial agents. A notable study synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016). Another research synthesized N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for treating epilepsy, highlighting their activity in rodent models of epilepsy and pain (Amato et al., 2011).
Chemical Properties and Applications
Research into the chemical properties of pyrimidine derivatives has led to the development of methods for quality control and the synthesis of structures with potential utility in drug development. For example, a study developed a nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including pyrimidine derivatives, offering a promising method for quality control (Ye et al., 2012).
Safety and Hazards
将来の方向性
Pyrimidines, including this compound, have a high degree of structural diversity and are broadly applied in therapeutic disciplines . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Further modification of these compounds would definitely pose a lead molecule towards antiviral therapeutics .
作用機序
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including tyrosine kinase and cyclin-dependent kinase (CDK4) .
Mode of Action
It is known that similar compounds undergo a process called the dimroth rearrangement . This process involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Similar compounds have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Action Environment
It is known that the dimroth rearrangement, a process that similar compounds undergo, is catalyzed by acids, bases, and is accelerated by heat or light .
生化学分析
Biochemical Properties
It is known that the compound is part of a class of molecules that have shown significant antiviral activity . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been reported to show higher antiviral activity than a structurally similar commercial drug, Pemetrexed, against Newcastle disease virus . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
特性
IUPAC Name |
2,4-dichloro-N-(2-pyrimidin-5-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-1-2-11(12(15)5-10)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKJBISVOJVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2741430.png)
![Methyl 5-(((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2741431.png)

![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2741435.png)
![6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2741436.png)
![9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2741441.png)
![2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2741442.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2741443.png)
![N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide](/img/structure/B2741444.png)
![N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2741445.png)
![(2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2741447.png)
![2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2741450.png)
